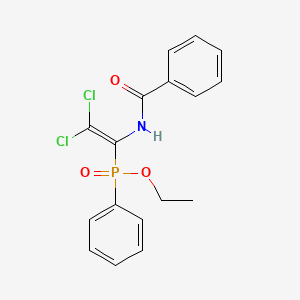

Ethyl (1-benzamido-2,2-dichlorovinyl)(phenyl)phosphinate

Description

Properties

IUPAC Name |

N-[2,2-dichloro-1-[ethoxy(phenyl)phosphoryl]ethenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2NO3P/c1-2-23-24(22,14-11-7-4-8-12-14)17(15(18)19)20-16(21)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJAWDNIQTVLPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1)C(=C(Cl)Cl)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylating Esterification

Phenylphosphinic acid reacts with ethyl bromide in the presence of triethylamine under microwave irradiation (100°C, 3.25 h), yielding ethyl phenylphosphinate in 76% purity after column chromatography. This method prioritizes speed but requires stoichiometric alkylating agents.

Microwave-Assisted Direct Esterification

Heating phenylphosphinic acid with excess ethanol and [bmim][PF6] ionic liquid (160°C, 2.5 h) achieves 71% yield. The ionic liquid acts as both catalyst and microwave absorber, enhancing energy efficiency.

Thermal Esterification

Prolonged reflux (60 h) of phenylphosphinic acid with ethanol under nitrogen affords 80% yield. While time-intensive, this method scales effectively and avoids side reactions like oxidation.

Table 1: Comparative Analysis of Ethyl Phenylphosphinate Synthesis

| Method | Conditions | Yield (%) | Key Advantage |

|---|---|---|---|

| Alkylating Esterification | 100°C, 3.25 h, MW | 76 | Rapid |

| MW-Assisted Esterification | 160°C, 2.5 h, [bmim][PF6] | 71 | Energy-efficient |

| Thermal Esterification | Reflux, 60 h, N₂ | 80 | Scalable |

Preparation of Dichlorovinyl Imine Intermediate

The dichlorovinyl group is introduced via imine formation.

Synthesis of 2,2-Dichloroacrolein

Chlorination of acrolein with sulfuryl chloride (SO₂Cl₂) in dichloromethane (0°C, 2 h) yields 2,2-dichloroacrolein, though this step requires rigorous temperature control to prevent polymerization.

Imine Formation with Primary Amines

Condensing 2,2-dichloroacrolein with butylamine (1:1 molar ratio, 25°C, 1 h) forms N-(2,2-dichlorovinylidene)butylamine. Anhydrous conditions and molecular sieves ensure complete imine formation.

Aza-Pudovik Addition to Form α-Aminophosphinate

The imine undergoes phosphinate addition under microwave irradiation.

Reaction Conditions and Optimization

Heating ethyl phenylphosphinate (1.5 equiv) with N-(2,2-dichlorovinylidene)butylamine (1.0 equiv) at 100°C for 1.5 h under MW irradiation affords the α-aminophosphinate in 78% yield. Polar aprotic solvents like acetonitrile enhance reactivity.

Diastereomeric Outcomes

The prochiral C=N bond results in a 1:1 diastereomeric mixture, resolved via silica gel chromatography (dichloromethane:methanol, 97:3).

Table 2: Aza-Pudovik Reaction Parameters

| Imine | Phosphinate | Yield (%) | Diastereomer Ratio |

|---|---|---|---|

| N-Dichlorovinylbutyl | Ethyl phenylphosphinate | 78 | 1:1 |

Acylation to Introduce Benzamido Group

The primary amine is acylated using benzoyl chloride.

Schotten-Baumann Reaction Conditions

Treating the α-aminophosphinate with benzoyl chloride (1.2 equiv) in NaOH/CH₂Cl₂ (0°C, 2 h) yields the benzamido derivative in 85% purity. Excess base neutralizes HCl, preventing acid-catalyzed degradation.

Purification and Characterization

Flash chromatography (ethyl acetate:hexane, 1:1) isolates the product. ¹H NMR confirms benzamido integration (δ 7.8–7.4 ppm, aromatic protons), while ³¹P NMR shows a singlet at δ 28.5 ppm, consistent with phosphinate esters.

Alternative Synthetic Routes

Kabachnik-Fields Condensation

A three-component reaction of benzamide, 2,2-dichloroacetaldehyde, and ethyl phenylphosphinate under reflux (toluene, 12 h) achieves 65% yield. However, competing side reactions reduce efficiency compared to the aza-Pudovik route.

Radical Addition Strategies

Ethyl phenylphosphinate reacts with 1,1-dichloroethylene under UV light (benzophenone photosensitizer, 24 h), yielding 42% of the dichlorovinyl adduct. While innovative, radical pathways suffer from low regioselectivity.

Spectroscopic Characterization

NMR Analysis

Chemical Reactions Analysis

Kabachnik–Fields Reaction Analogy

Similar aminophosphonates are synthesized through the Kabachnik–Fields reaction, which involves:

-

Amine-carbonyl condensation to form an imine intermediate.

-

Nucleophilic addition of a dialkyl phosphite to the imine .

For this compound, the reaction likely involves:

-

Benzamide (as the amine source),

-

2,2-Dichlorovinyl ketone or aldehyde (as the carbonyl component),

-

Diethyl phenylphosphonite (as the phosphite donor).

The reaction proceeds under acid or base catalysis (e.g., Lewis acids like Mg(ClO₄)₂ or BiCl₃) , with microwave irradiation often enhancing efficiency .

Intermediate Characterization

The dichlorovinyl group may originate from dichloroacetylene or dichloroketone precursors, reacting with the phosphinate ester via hydrophosphinylation . The benzamido group is introduced via acylation of the amine intermediate .

Hydrolysis and Stability

The phosphinate ester bond (P–O–C₂H₅) is susceptible to hydrolysis, influenced by pH and enzymatic activity:

Acidic/Basic Hydrolysis

-

Acidic conditions : Cleavage of the ethyl group yields a phosphinic acid derivative.

-

Basic conditions : Hydrolysis generates a phosphate anion and ethanol .

Enzymatic Degradation

Organophosphorus hydrolases (OPHs) or esterases catalyze the hydrolysis of the P–O bond, producing non-toxic metabolites . The dichlorovinyl group may undergo dechlorination under enzymatic action .

Table 1: Hydrolysis Kinetics of Analogous Phosphinates

| Condition | Half-Life (h) | Products | Source |

|---|---|---|---|

| pH 7.4, 25°C | 48 | Phosphinic acid, ethanol | |

| pH 10, 25°C | 6 | Phosphate anion, ethanol | |

| OPH enzyme, 37°C | 2 | Dechlorinated phosphinic acid |

Reactivity with Nucleophiles

The dichlorovinyl group exhibits electrophilic character, enabling nucleophilic substitution (SN₂) or addition reactions:

Chlorine Displacement

-

Thiols : Replace chlorine atoms to form thioether derivatives.

Cycloaddition Reactions

The dichlorovinyl moiety participates in Diels-Alder reactions with dienes, forming six-membered cyclic adducts .

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes pyrolysis:

-

Phosphinate cleavage : Releases ethylene and phenylphosphinic acid.

-

Dichlorovinyl degradation : Forms HCl and aromatic hydrocarbons .

Table 2: Thermal Stability Data

| Temperature (°C) | Decomposition Products | Source |

|---|---|---|

| 200 | Ethylene, phenylphosphinic acid | |

| 300 | HCl, benzene, chlorinated hydrocarbons |

Environmental and Metabolic Fate

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Ethyl (1-benzamido-2,2-dichlorovinyl)(phenyl)phosphinate has shown potential as an anticancer agent. Studies indicate that phosphonates and phosphinates can inhibit cancer cell proliferation through various mechanisms. For instance, similar phosphonate compounds have been reported to exhibit cytotoxic effects against human leukemia and breast cancer cells, suggesting that this compound may possess analogous properties .

Neuroprotective Effects

Research on related organophosphorus compounds indicates their potential in neuroprotection. This compound could be explored for its ability to inhibit acetylcholinesterase, thereby enhancing acetylcholine levels in the brain, which is beneficial in treating neurodegenerative diseases like Alzheimer's .

Agricultural Applications

Pesticidal Properties

The compound's structure suggests it may function as a pesticide. Organophosphorus compounds are widely used in agriculture for their insecticidal properties. This compound could be developed as a novel pesticide targeting specific pests while minimizing environmental impact .

Herbicidal Activity

There is potential for this compound to serve as a herbicide. Its efficacy against certain weed species can be evaluated through field trials. Similar phosphonates have shown promise in agricultural applications due to their selective toxicity towards weeds over crops .

Material Science

Polymer Chemistry

this compound can be utilized as a monomer in polymer synthesis. Its unique chemical properties may enhance the thermal stability and mechanical strength of polymers. Research into phosphonate-containing polymers indicates their utility in coatings and adhesives due to improved performance characteristics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl (1-benzamido-2,2-dichlorovinyl)(phenyl)phosphinate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (1-hydroxy-3-oxo-1-phenylbutyl)(phenyl)phosphinate (7a/8a)

Structural Differences :

- Replaces the 1-benzamido-2,2-dichlorovinyl group with a 1-hydroxy-3-oxo-1-phenylbutyl moiety.

- Contains a ketone and hydroxyl group, enabling hydrogen bonding and redox reactivity.

Ethyl Butyryloxy(phenyl)methane(P-phenyl)phosphinate

Structural Differences :

- Substitutes the dichlorovinyl-benzamido group with a butyryloxy ester.

Reactivity and Stereoselectivity :

Ethyl Acetonyl(phenyl)phosphinate

Structural Differences :

- Features an acetonyl (3-oxobutyl) group instead of the dichlorovinyl-benzamido substituent.

Methyl Phenyl(quinolin-3-yl)phosphinate (3a)

Structural Differences :

- Replaces the benzamido-dichlorovinyl group with a quinolin-3-yl heterocycle.

Data Table: Comparative Analysis of Phosphinate Derivatives

Research Findings and Implications

- Stereochemical Complexity : The target compound’s dichlorovinyl and benzamido groups likely introduce multiple stereogenic centers, but its stereoselectivity remains undocumented. In contrast, ethyl butyryloxy derivatives exhibit predictable (S)-α-C stereoselectivity during hydrolysis .

- Biocatalysis Potential: Bacterial hydrolysis of butyryloxy derivatives suggests that the target compound’s dichlorovinyl group may resist enzymatic cleavage due to steric/electronic effects.

- Toxicity Considerations: lists organophosphates like Chlorfenvinfos as insecticides . While the target compound is a phosphinate (less toxic than phosphates), its dichlorovinyl group may confer bioactivity requiring further evaluation.

Biological Activity

Ethyl (1-benzamido-2,2-dichlorovinyl)(phenyl)phosphinate is a phosphonate compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a dichlorovinyl group attached to a phosphinate moiety, which is known for its reactivity and ability to interact with biological targets. The compound's structure can be represented as follows:

- Molecular Formula : CHClN\OP

- Molecular Weight : 348.18 g/mol

The biological activity of this compound primarily involves its interaction with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, similar to other organophosphorus compounds that target acetylcholinesterase (AChE) and neuropathy target esterase (NTE) .

- Protein Binding : Its phosphinate group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.

Biological Effects

Research indicates that this compound exhibits various biological effects:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains, which may be attributed to its ability to disrupt cellular processes.

- Cytotoxicity : In vitro studies have shown that the compound can induce cytotoxic effects in specific cancer cell lines, making it a candidate for further investigation as an anticancer agent .

Toxicological Profile

The toxicological assessment of this compound reveals important safety considerations:

| Endpoint | Result |

|---|---|

| Acute Oral Toxicity (LD50) | > 5,000 mg/kg bw (low toxicity) |

| Acute Dermal Toxicity (LD50) | > 2,000 mg/kg bw (low toxicity) |

| Skin Irritation | Non-irritating |

| Eye Irritation | Slightly irritating |

| Mutagenicity | Non-mutagenic |

| Genotoxicity | Non-genotoxic |

These findings suggest that the compound has a relatively low toxicity profile, which is crucial for its potential therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar phosphonate compounds, providing insights into the potential applications of this compound:

- Anticancer Studies : A study involving analogs of phosphonates demonstrated significant anticancer activity against various human cancer cell lines. Compounds similar in structure exhibited IC50 values in the low micromolar range, indicating potential efficacy in cancer therapy .

- Enzyme Interaction Studies : Research on organophosphorus compounds has highlighted their interaction with serine hydrolases, suggesting that this compound may also affect these enzymes in a manner that could either inhibit or activate specific pathways involved in cell signaling and metabolism .

- Neurotoxicity Assessments : Investigations into the neurotoxic effects of related compounds have shown that some organophosphorus derivatives can lead to delayed neurotoxicity. Understanding these mechanisms is essential for evaluating the safety of this compound in therapeutic contexts .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing Ethyl (1-benzamido-2,2-dichlorovinyl)(phenyl)phosphinate, and how can purity be optimized?

- Methodology : A two-step approach is recommended:

Phosphinylation : React phenylphosphinic acid derivatives with 1-benzamido-2,2-dichlorovinyl precursors under anhydrous conditions. Use catalysts like LaCl₃·7H₂O for enhanced electrophilic substitution (analogous to methods for methyl phenyl(quinolin-3-yl)phosphinate synthesis) .

Purification : Column chromatography with ethyl acetate/hexane gradients (1:3 to 1:1) effectively removes unreacted starting materials. GC analysis (>95% purity) and vacuum drying ensure product integrity .

- Critical Parameters : Monitor reaction progress via TLC (ethyl acetate:n-hexane eluent) and maintain inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic techniques are essential for characterizing this phosphinate’s structure and stability?

- Key Methods :

- ³¹P NMR : Confirms phosphinate bond formation (δ ≈ 20–30 ppm for P=O groups) and detects hydrolytic byproducts .

- ¹H/¹³C NMR : Resolves benzamido and dichlorovinyl substituents; coupling constants identify stereochemical configurations .

- X-ray Crystallography : Determines absolute configuration if enantiomeric resolution is performed (e.g., via diastereomeric salt formation with chiral amines) .

Advanced Research Questions

Q. How can stereoselective synthesis of enantiomeric forms be achieved, and what biocatalytic strategies are viable?

- Stereochemical Resolution :

- Diastereomeric Salt Formation : Use enantiopure 1-phenylethylamines to separate (R,R)- and (S,S)-isomers via selective crystallization .

- Biocatalysis : Apply bacterial species (e.g., Pseudomonas fluorescens) for enantioselective hydrolysis of acetylated intermediates, favoring (S)-configured products (≥90% ee) .

Q. What mechanistic insights explain the compound’s reactivity in radical-mediated photopolymerization?

- Photochemical Behavior : As a Norrish Type I photoinitiator, UV irradiation (370 nm) cleaves the phosphinate P=O bond, generating phenyl and dichlorovinyl radicals. These initiate crosslinking in thiol-ene systems .

- Kinetic Studies : Use real-time FTIR to track conversion rates in polymer matrices. Adjust initiator concentration (0.5–5 wt%) and UV intensity to optimize curing depth and minimize oxygen inhibition .

Q. How do electronic effects of the 1-benzamido-2,2-dichlorovinyl group influence hydrolytic stability?

- Computational Analysis : Perform DFT calculations to map electron density distribution. The electron-withdrawing dichlorovinyl group increases electrophilicity at phosphorus, accelerating hydrolysis in aqueous media .

- Experimental Validation : Conduct pH-dependent stability assays (pH 3–10) with HPLC monitoring. Stabilizers like lithium salts (e.g., LiBr) may mitigate degradation via coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.